

2,4-Difluorophenyl isothiocyanate molecular weight and formula

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Compound of Interest

Compound Name: **2,4-Difluorophenyl isothiocyanate**

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An In-Depth Technical Guide to **2,4-Difluorophenyl Isothiocyanate**: Properties, Synthesis, and Applications

Executive Summary: **2,4-Difluorophenyl isothiocyanate** ($C_7H_3F_2NS$) is a specialized aromatic organosulfur compound that has emerged as a valuable and versatile reagent in advanced chemical synthesis. With a molecular weight of approximately 171.17 g/mol, its chemical identity is defined by a phenyl ring substituted with two fluorine atoms and a highly reactive isothiocyanate functional group (-N=C=S). The electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the isothiocyanate carbon, making it a potent building block for the construction of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a detailed synthesis protocol, mechanistic insights into its reactivity, and its applications in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties Structure and Identifiers

The structure consists of an isothiocyanate group attached to the 1-position of a 2,4-difluorinated benzene ring. This arrangement is key to its reactivity profile.

- IUPAC Name: 2,4-difluoro-1-isothiocyanatobenzene[1]
- CAS Number: 141106-52-7[1]

- Molecular Formula: C₇H₃F₂NS[1]
- Synonyms: Isothiocyanic acid 2,4-difluorophenyl ester, 2,4-Difluoro-1-isothiocyanatobenzene[2][3]

Physicochemical Data

The key quantitative properties of **2,4-Difluorophenyl isothiocyanate** are summarized in the table below. These properties are critical for its use in experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Molecular Weight	171.17 g/mol	[1][2][3][4]
Exact Mass	170.99542660 Da	[1]
Appearance	Colorless to light yellow/orange clear liquid	[2][3]
Density	1.349 g/mL at 25 °C	[3][4][5]
Boiling Point	86 °C at 8 mmHg; 46-48 °C at 0.5 mmHg	[4][5]
Refractive Index (n ²⁰ /D)	1.5940 - 1.5980	[4][5]
Flash Point	199 °F (92.8 °C)	[4]
XLogP3	3.5	[1]
Sensitivity	Moisture sensitive	[3][5]

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the reagent.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong and characteristically broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the

2000–2200 cm^{-1} region[6][7]. An ATR-IR spectrum is available in the PubChem database for reference[1].

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) due to the three protons on the difluorophenyl ring, which will exhibit coupling to each other as well as to the two fluorine atoms.
 - ^{13}C -NMR: The spectrum will show signals for the seven carbon atoms. The six aromatic carbons will appear in the typical downfield region (approx. 110-165 ppm), with their chemical shifts and multiplicities influenced by C-F coupling. The carbon of the isothiocyanate group is notable for its broad signal, often appearing around 130-133 ppm. This broadening is due to quadrupolar relaxation caused by the adjacent nitrogen atom, which can sometimes make the signal difficult to observe (a "near-silent" carbon).
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M^+) at an m/z of approximately 171[1]. A major fragment is typically observed at m/z 139, corresponding to the loss of the sulfur atom ($[\text{M}-\text{S}]^+$)[1].

Synthesis and Manufacturing

Underlying Principle

The most established route for synthesizing aryl isothiocyanates is the conversion of the corresponding primary aromatic amine[8][9]. For **2,4-Difluorophenyl isothiocyanate**, the starting material is 2,4-difluoroaniline. The classical and robust method involves a two-step, one-pot process: first, the formation of a dithiocarbamate salt, followed by desulfurization to yield the final product[9][10].

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for phenyl isothiocyanate synthesis published in *Organic Syntheses*[10].

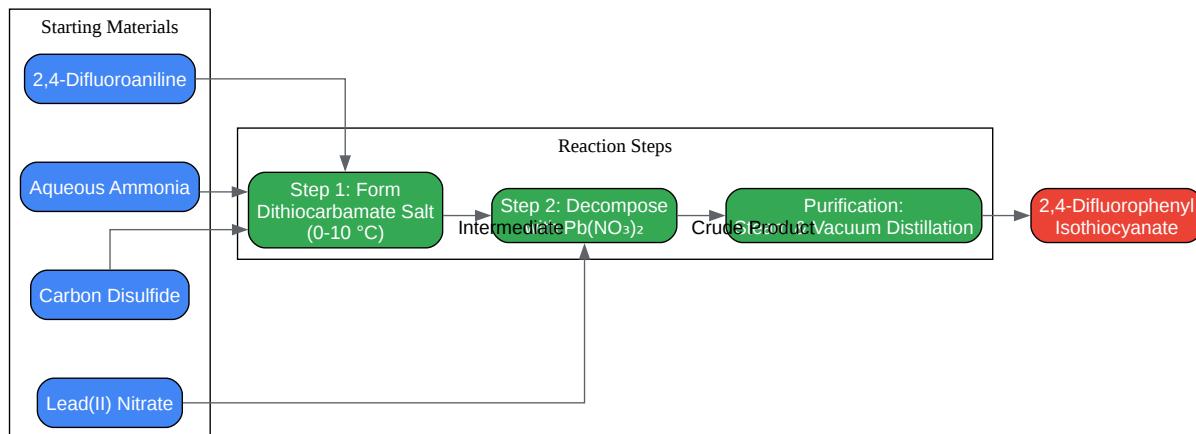
Step 1: Formation of Ammonium 2,4-difluorophenyldithiocarbamate

- In a round-bottomed flask equipped with a mechanical stirrer and placed in an ice-salt bath (0-10 °C), combine carbon disulfide (1.2 equivalents) and concentrated aqueous ammonia (2.2 equivalents).
- While stirring vigorously, add 2,4-difluoroaniline (1.0 equivalent) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C to prevent the loss of ammonia.
- Continue stirring in the cooling bath for an additional 30-60 minutes after the addition is complete. A precipitate of the ammonium dithiocarbamate salt will form.

Step 2: Decomposition to **2,4-Difluorophenyl isothiocyanate**

- Dissolve the dithiocarbamate salt mixture from Step 1 in water.
- In a separate flask, prepare a solution of a desulfurizing agent, such as lead(II) nitrate (1.0 equivalent), in water.
- Slowly add the lead(II) nitrate solution to the stirred dithiocarbamate solution at room temperature. A heavy, dark precipitate of lead sulfide will form immediately.
- Set up the apparatus for steam distillation. Steam distill the reaction mixture to isolate the crude **2,4-Difluorophenyl isothiocyanate**.
- Separate the oily product from the aqueous distillate using a separatory funnel.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), filter, and purify by vacuum distillation to yield the final product.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2,4-Difluorophenyl isothiocyanate**.

Chemical Reactivity and Mechanistic Insights

Electrophilicity of the Isothiocyanate Moiety

The $-\text{N}=\text{C}=\text{S}$ functional group is a heterocumulene, characterized by a central carbon atom that is highly electrophilic. This reactivity is further amplified in **2,4-Difluorophenyl isothiocyanate** due to the strong inductive electron-withdrawing effects ($-\text{I}$ effect) of the two fluorine atoms on the phenyl ring. These substituents pull electron density away from the isothiocyanate group, making the central carbon even more susceptible to attack by nucleophiles.

Core Reaction: Nucleophilic Addition to form Thioureas

The archetypal reaction of isothiocyanates is their addition reaction with primary or secondary amines to form $\text{N,N}'$ -disubstituted or $\text{N,N,N}'$ -trisubstituted thioureas, respectively[11]. This

reaction is highly efficient and forms the basis of its utility in medicinal chemistry for linking molecular fragments. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate.

General Reaction Mechanism Diagram

Caption: Mechanism of thiourea formation from an isothiocyanate and an amine.

Applications in Research and Development Role as a Key Building Block in Medicinal Chemistry

The primary application of **2,4-Difluorophenyl isothiocyanate** is as a versatile electrophilic building block for synthesizing molecules with potential biological activity. The thiourea linkage it forms is a common structural motif in pharmacologically active compounds. It has been used in the synthesis of various hydrazinecarbothioamides, which are investigated for a range of therapeutic targets^{[2][12]}. The difluorophenyl moiety is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and binding affinity.

Application in Materials Science

Beyond drug development, the unique electronic properties of **2,4-Difluorophenyl isothiocyanate** have led to its use in advanced materials. In a recent innovative application, it was employed as a redox mediator in the electrolyte for lithium-sulfur (Li-S) batteries. Its function was to accelerate reaction kinetics, improve the utilization of sulfur, and limit the "shuttle effect" that degrades battery performance, ultimately leading to a longer cycle life and higher efficiency^[13].

Safety, Handling, and Storage

Hazard Identification: **2,4-Difluorophenyl isothiocyanate** is classified as a toxic and irritant substance. It causes skin and serious eye irritation and may cause respiratory irritation^{[3][4]}. It is harmful if swallowed.

- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat must be worn at all times. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

- **Handling:** Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which would lead to the formation of the corresponding amine and degradation of the reagent.
- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere. For long-term stability, storage in a refrigerator (2-8 °C) is recommended[3].

Conclusion

2,4-Difluorophenyl isothiocyanate is a high-value chemical reagent whose utility is anchored in the enhanced electrophilicity of its isothiocyanate functional group, a direct consequence of its fluorine substitution. Its well-defined reactivity allows for the reliable and efficient formation of thiourea linkages, making it an indispensable tool for medicinal chemists in lead optimization and drug discovery. Furthermore, its emerging role in materials science underscores its versatility. A thorough understanding of its properties, synthesis, and handling requirements is crucial for leveraging its full potential in both academic research and industrial development.

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